molecular formula C15H16Cl2O2 B8282237 2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B8282237
M. Wt: 299.2 g/mol
InChI Key: CVSBGEUKAXLHQP-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H16Cl2O2 and its molecular weight is 299.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16Cl2O2

Molecular Weight

299.2 g/mol

IUPAC Name

2-cyclopentyl-1-(2,3-dichloro-4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H16Cl2O2/c1-9(10-5-3-4-6-10)15(18)11-7-8-12(19-2)14(17)13(11)16/h7-8,10H,1,3-6H2,2H3

InChI Key

CVSBGEUKAXLHQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C(=C)C2CCCC2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2',3'-Dichloro-4'-methoxy-2-cyclopentylacetophenone (51.6 g., 0.18 mole) is dissolved in dioxane (460 ml.) and paraformaldehyde (21.6 g., 0.72 mole) and concentrated sulfuric acid (9.65 g.) are added. The mixture is heated at 80°-85° C. for 20 hours. The dioxane is evaporated at reduced pressure. Water is added to the residual gum which then is extracted into ether. The ether extract is washed with water and dried over magnesium sulfate. The ether is evaporated and upon triturating the residue with hexane (5 ml.) there is obtained a solid that is crystallized from ligroin to obtain 2',3'-dichloro-4'-methoxy-2-cyclopentylacrylophenone (33.3 g.), m.p. 59°-63° C. Crystallization from butyl chloride affords a sample (m.p. 66°-67.5° C.) for analysis.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2',3'-Dichloro-4'-methoxy-2-cyclopentyl-acetophenone (51.6 g., 0.18 mole) is dissolved in dioxane (460 ml.) and paraformaldehyde (21.6 g., 0.72 mole) and concentrated sulfuric acid (9.65 g.) are added. The mixture is heated at 80°-85°C. for 20 hours. The dioxane is evaporated at reduced pressure. Water is added to the residual gum which then is extracted into ether. The ether extract is washed with water and dried over magnesium sulfate. The ether is evaporated and upon triturating the residue with hexane (5 ml.) there is obtained a solid that is crystallized from ligroin to obtain (33.3 g.), m.p. 59°-63°C. Crystallization from butyl chloride affords a sample (m.p. 66°-67.5°C.) for analysis.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Two

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